An In-Depth Technical Guide to 7-Nitroindoline-2,3-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Nitroindoline-2,3-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group on the indoline scaffold, imparts distinct chemical properties that are instrumental in the development of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of the chemical and physical characteristics of 7-nitroindoline-2,3-dione, detailed synthetic protocols, its reactivity, and its burgeoning applications in drug discovery, with a particular focus on its role as a precursor to potential anticancer and antimicrobial agents.
Physicochemical Properties
7-Nitroindoline-2,3-dione typically appears as a yellow to orange crystalline powder.[1] It exhibits solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, while being sparingly soluble in water.[1][3] The presence of the nitro group significantly influences the electronic properties of the isatin core, enhancing the electrophilicity of the C3-carbonyl group, a key feature that dictates its reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₄ | [2] |
| Molecular Weight | 192.13 g/mol | [2] |
| CAS Number | 112656-95-8 | [2] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 265 °C | [1] |
| Density | 1.65 g/cm³ at 25 °C | [1] |
| pKa (Predicted) | 7.98 ± 0.20 | [2] |
| LogP (Estimated) | Approximately 1.7 | [1] |
Spectroscopic Characterization
While a complete, publicly available set of spectra for 7-nitroindoline-2,3-dione is not readily found in a single source, data for the closely related 5-nitroisatin and other isatin derivatives provide a strong basis for its characterization.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the electron-withdrawing nitro group causing a downfield shift of the adjacent protons. The N-H proton of the lactam will likely appear as a broad singlet at a high chemical shift.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (C2 and C3), with the C3 carbonyl being more deshielded. The aromatic carbons will also show characteristic shifts influenced by the nitro group.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration will be observed around 3200-3400 cm⁻¹, and the characteristic stretches for the nitro group will appear in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.13 g/mol ).
Synthesis of 7-Nitroindoline-2,3-dione
The synthesis of 7-nitroindoline-2,3-dione can be achieved through a multi-step process, with the Sandmeyer isatin synthesis being a classical and adaptable method.[3] This approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.
Detailed Experimental Protocol (Adapted from the Sandmeyer Isatin Synthesis)
Step 1: Synthesis of N-(3-nitrophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of 3-nitroaniline in 500 mL of water and 35 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 60 g of chloral hydrate and 110 g of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the aniline solution to 60 °C and add the chloral hydrate/hydroxylamine solution dropwise over 30 minutes, maintaining the temperature between 60-70 °C.
-
After the addition is complete, continue to heat the mixture at 80-90 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Step 2: Cyclization to 7-Nitroindoline-2,3-dione
-
To a 500 mL beaker, cautiously add 200 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly warm the mixture to 80 °C and maintain this temperature for 1 hour.
-
Carefully pour the hot reaction mixture onto 1 kg of crushed ice with stirring.
-
The 7-nitroindoline-2,3-dione will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry to afford the final product.
Chemical Reactivity and Applications as a Synthetic Intermediate
The C3-carbonyl group of 7-nitroindoline-2,3-dione is highly electrophilic, making it a prime site for nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, particularly in condensation reactions with active methylene compounds.
Knoevenagel Condensation
A prominent reaction of 7-nitroindoline-2,3-dione is the Knoevenagel condensation, which involves the reaction of the C3-carbonyl with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a weak base like piperidine or an amine salt and leads to the formation of a new carbon-carbon double bond.
These Knoevenagel adducts are valuable intermediates for the synthesis of more complex heterocyclic systems, including spirooxindoles, which are a class of compounds with significant biological activities.[4][5]
Applications in Drug Discovery
The isatin scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group at the 7-position can significantly modulate its biological activity.[6] Derivatives of 7-nitroindoline-2,3-dione have been investigated for a range of therapeutic applications.
Anticancer Activity
Numerous studies have explored the anticancer potential of isatin derivatives.[7][8] The nitro group can enhance the cytotoxic effects of these compounds.[4] For instance, spirooxindoles synthesized from 5-nitroisatin have demonstrated promising anticancer activity against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key cellular targets like protein kinases or the induction of apoptosis.
Caspase Inhibition
Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death).[10] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Isatin derivatives have emerged as a promising class of caspase inhibitors.[11][12] Specifically, isatin sulfonamides have been shown to be effective inhibitors of caspase-3 and -7.[10][13] While direct studies on 7-nitroisatin are limited, its structural similarity to other active isatins suggests its potential as a scaffold for the design of novel caspase inhibitors.
Antimicrobial Activity
Isatin derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[10] The incorporation of a nitro group can contribute to this activity.[3] For example, isatin-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[12]
Safety and Handling
7-Nitroindoline-2,3-dione should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
7-Nitroindoline-2,3-dione is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its unique chemical properties, stemming from the presence of the nitro group on the isatin core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Further exploration of its reactivity and biological profile is likely to uncover new therapeutic agents and functional materials.
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